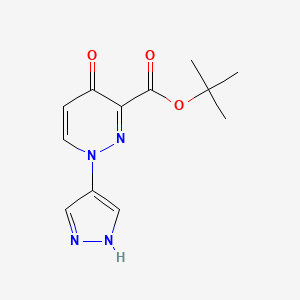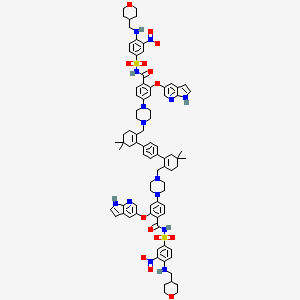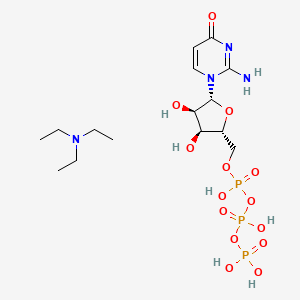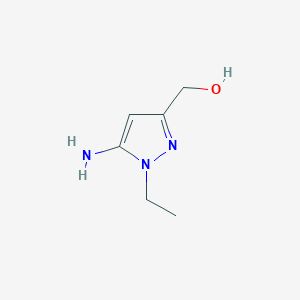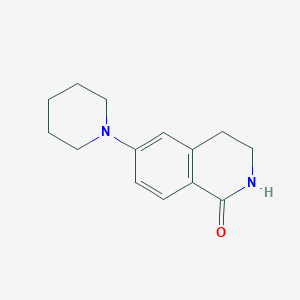![molecular formula C12H22O11 B13863423 Alpha,Alpha-[UL-13C12]Trehalose](/img/structure/B13863423.png)
Alpha,Alpha-[UL-13C12]Trehalose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha,Alpha-[UL-13C12]Trehalose is a specialized form of the disaccharide sugar trehalose. Trehalose, in its natural form, is a non-reducing sugar consisting of two glucose units linked by an alpha,alpha-1,1-glycosidic bond . The “alpha,alpha-” in the name refers to the bond between the first carbon atoms (anomeric carbons) of the two glucose units . The “[UL-13C12]” part of the name indicates that this form of trehalose is uniformly labeled with carbon-13 (13C), an isotope of carbon . All 12 carbon atoms in the molecule are replaced with this isotope . Carbon-13 is non-radioactive and is frequently used in nuclear magnetic resonance (NMR) studies to track the fate of carbon atoms in biochemical pathways .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Alpha,Alpha-[UL-13C12]Trehalose involves the incorporation of carbon-13 into the glucose units that make up trehalose. This can be achieved through the use of carbon-13 labeled glucose as a starting material . The glucose units are then linked via an alpha,alpha-1,1-glycosidic bond to form the trehalose molecule . The reaction conditions typically involve the use of specific enzymes or chemical catalysts that facilitate the formation of the glycosidic bond .
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods, such as the use of genetically modified microorganisms that can produce carbon-13 labeled glucose . These microorganisms can be cultured in media containing carbon-13 labeled substrates, leading to the production of labeled glucose, which can then be converted into trehalose . The process may also involve downstream purification steps to isolate and purify the labeled trehalose .
化学反応の分析
Types of Reactions
Alpha,Alpha-[UL-13C12]Trehalose can undergo various chemical reactions, including hydrolysis, oxidation, and glycosylation .
Oxidation: Trehalose can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Glycosylation: Trehalose can participate in glycosylation reactions, where it acts as a glycosyl donor or acceptor.
Common Reagents and Conditions
Hydrolysis: Enzymes such as alpha,alpha-trehalase are commonly used to catalyze the hydrolysis of trehalose.
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Glycosylation: Glycosylation reactions may involve the use of glycosyltransferases or chemical catalysts.
Major Products
科学的研究の応用
Alpha,Alpha-[UL-13C12]Trehalose has a wide range of scientific research applications due to its unique properties .
作用機序
The mechanism of action of Alpha,Alpha-[UL-13C12]Trehalose involves its role as an osmoprotectant, chemical chaperone, and free radical scavenger . It helps maintain cellular homeostasis under stress conditions by stabilizing proteins and cellular membranes . It also induces autophagy, a cellular process that helps remove damaged proteins and organelles . The molecular targets and pathways involved include the mTOR pathway and various stress response pathways .
類似化合物との比較
Alpha,Alpha-[UL-13C12]Trehalose is unique due to its uniform carbon-13 labeling, which makes it particularly useful for NMR studies . Similar compounds include:
Alpha,Alpha-Trehalose: The natural form of trehalose without carbon-13 labeling.
Maltose: Another disaccharide consisting of two glucose units linked by an alpha-1,4-glycosidic bond.
Sucrose: A disaccharide consisting of glucose and fructose linked by an alpha-1,2-glycosidic bond.
This compound stands out due to its specific labeling, which allows for detailed tracking and analysis in scientific studies .
特性
分子式 |
C12H22O11 |
|---|---|
分子量 |
354.21 g/mol |
IUPAC名 |
2-(hydroxy(113C)methyl)-6-[3,4,5-trihydroxy-6-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxan-2-yl]oxy(2,3,4,5,6-13C5)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(15)7(17)9(19)11(21-3)23-12-10(20)8(18)6(16)4(2-14)22-12/h3-20H,1-2H2/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 |
InChIキー |
HDTRYLNUVZCQOY-WCGVKTIYSA-N |
異性体SMILES |
[13CH2]([13CH]1[13CH]([13CH]([13CH]([13CH](O1)O[13CH]2[13CH]([13CH]([13CH]([13CH](O2)[13CH2]O)O)O)O)O)O)O)O |
正規SMILES |
C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


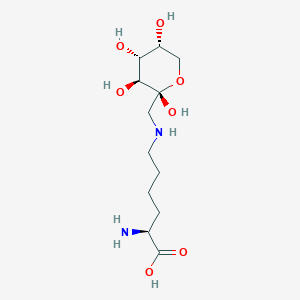
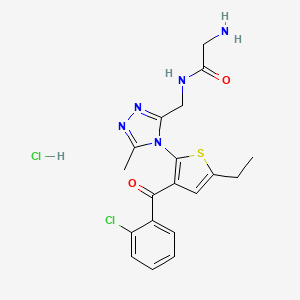

![disodium;(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13863362.png)
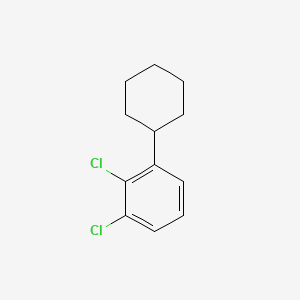
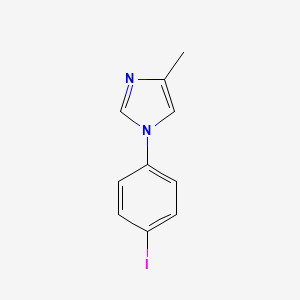
![tert-butyl N-[2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]carbamate](/img/structure/B13863368.png)
![2-[N-(carboxymethyl)-4-chloro-2-methylanilino]acetic acid](/img/structure/B13863371.png)
![N-[(1s)-2-Amino-1-(2,4-Dichlorobenzyl)ethyl]-5-[2-(Methylamino)pyrimidin-4-Yl]thiophene-2-Carboxamide](/img/structure/B13863379.png)
